molecular formula C11H11NO2 B1582132 Ethyl 1H-indole-4-carboxylate CAS No. 50614-84-1

Ethyl 1H-indole-4-carboxylate

Cat. No. B1582132
CAS RN: 50614-84-1
M. Wt: 189.21 g/mol
InChI Key: ZIUDZKABRXGZFO-UHFFFAOYSA-N
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Description

Ethyl 1H-indole-4-carboxylate, commonly referred to as EI-4C, is an organic compound with a variety of applications in the scientific research field. It is a colorless to pale yellow liquid which is soluble in ether, ethanol, and chloroform. EI-4C is a versatile compound with a range of uses, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a reference standard in analytical chemistry.

Scientific Research Applications

Synthesis and Acylation Studies

  • Acylation Techniques

    Ethyl 1H-indole-2-carboxylate has been studied for its behavior in acylation reactions. Tani et al. (1990) described the Friedel-Crafts acylation of this compound with various acylating agents, noting regioselectivity in the acylation of indoles (Tani et al., 1990).

  • Indole Synthesis Strategy

    A synthetic application of C4-acylation of ethyl pyrrole-2-carboxylate led to a new strategy for indole synthesis, as detailed by Tani et al. (1996). This involved the production of ethyl 7-oxo-4, 5, 6, 7-tetrahydroindole-2-carboxylate as a key intermediate (Tani et al., 1996).

  • C-3 Acylation Method

    Murakami et al. (1985) developed a simple general method for C-3 acylation of ethyl indole-2-carboxylates, proving effective in yielding corresponding acylindole-2-carboxylates (Murakami et al., 1985).

Synthetic Intermediates and Transformations

  • Formation of Formyl Derivatives

    Ethyl 1H-indole-2-carboxylates were transformed into formyl derivatives without the need for N1 protection of indole, as demonstrated by Pete et al. (2006) (Pete et al., 2006).

  • Ethyl 3-(Ethynyl) Derivatives

    Beccalli et al. (1994) treated 3-[(1-chloro-2-substituted)ethylidene]indol-2(3H)-ones with ethyl chloroformate to synthesize ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, a key process in indole chemistry (Beccalli et al., 1994).

  • Unusual Acylation Patterns

    Murakami et al. (1988) explored the Friedel-Crafts reaction of ethyl indole-2-carboxylate, revealing unexpected acylation patterns and yielding a mix of ethyl 3-, 5-, and 7-acylindole-2-carboxylates (Murakami et al., 1988).

Potential in Drug Synthesis

  • Synthesis of Antiarrhythmic Agents

    Javed and Shattat (2005) reported the N-ethylation of substituted ethyl 1H-indole-2-carboxylates, leading to the formation of analogues potentially useful as antiarrhythmic agents (Javed & Shattat, 2005).

  • Diversified Pyrimido[1,2-a]indoles Synthesis

    Gupta et al. (2011) described a three-component reaction involving ethyl 1H-indole-3-carboxylates for synthesizing diversified pyrimido[1,2-a]indoles, which can have pharmacological significance (Gupta et al., 2011).

Natural Source Derivation

  • Isolation from Marine Sources: Abdjul et al. (2015) isolated new indole derivatives from a marine sponge, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, highlighting the natural occurrence of similar compounds (Abdjul et al., 2015).

Other Synthetic Applications

  • Antitumor Activity Study: Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, revealing its potential antitumor activity (Hu et al., 2018).

properties

IUPAC Name

ethyl 1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDZKABRXGZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345501
Record name Ethyl indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indole-4-carboxylate

CAS RN

50614-84-1
Record name Ethyl indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YL Chen, YH Dai, AD Wang, ZY Zhou, M Lei, J Liu… - Molecules, 2020 - mdpi.com
Two new indole alkaloids, Bufotenidine B (2) and Bufocarboline A (6), along with seven known indole alkaloids (1, 3–5, and 7–9) and three organic acids (10–12), were isolated from …
Number of citations: 7 www.mdpi.com
Y Li, J Zhao, LM Gutgesell, Z Shen… - Journal of medicinal …, 2020 - ACS Publications
Acquired resistance to fulvestrant and palbociclib is a new challenge to treatment of estrogen receptor positive (ER+) breast cancer. ER is expressed in most resistance settings; thus, …
Number of citations: 18 pubs.acs.org

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